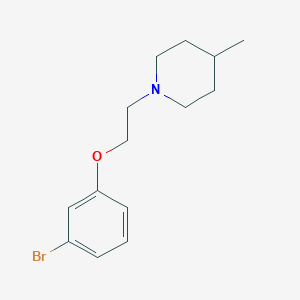

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-12-5-7-16(8-6-12)9-10-17-14-4-2-3-13(15)11-14/h2-4,11-12H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVFMJKFELVUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape and are crucial for predicting spectroscopic properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govespublisher.com It is particularly effective for determining molecular geometries and electronic properties of organic compounds. For a molecule like 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict its optimized three-dimensional structure. espublisher.com

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry of the piperidine (B6355638) ring, whether it adopts a chair, boat, or twist-boat conformation, can be determined, with the chair conformation typically being the most stable. The orientation of the methyl group (axial vs. equatorial) on the piperidine ring and the conformation of the ethyl-phenoxy linkage are also critical aspects that DFT can elucidate.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). espublisher.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Hypothetical DFT Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can be employed to predict various spectroscopic parameters. nih.gov

For this compound, ab initio calculations can predict its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. ucm.cl By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C-N stretching, C-O stretching, and the aromatic ring vibrations.

Similarly, theoretical NMR chemical shifts (for ¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. ucm.cl These predictions are invaluable for the structural elucidation of newly synthesized compounds.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum methods for exploring the conformational space of large molecules. nih.govrsc.org This method uses classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. arxiv.org

A systematic conformational search using MM can identify various low-energy conformers of this compound. This would involve rotating the single bonds in the ethyl-phenoxy linker and exploring the different puckering states of the piperidine ring. The resulting energy landscape would show the relative stabilities of these conformers.

Key Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(ar)-O-C-C | Rotation around the phenoxy-ethyl bond | gauche and anti conformations |

| O-C-C-N | Rotation around the ethyl-piperidine bond | gauche and anti conformations |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motion by solving Newton's equations of motion for the atoms in the system. nih.govfrontiersin.org An MD simulation of this compound, typically in a simulated solvent environment, can reveal its dynamic behavior and conformational flexibility over time.

These simulations can show transitions between different conformational states, providing insights into the energy barriers and the timescales of these motions. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability of the molecule and the flexibility of its different regions, respectively. For instance, the bromophenoxyethyl side chain is expected to exhibit higher flexibility compared to the more rigid piperidine ring.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are also instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction pathways.

By analyzing the electronic properties derived from quantum chemical calculations, one can predict the most likely sites for chemical reactions. The distribution of electrostatic potential on the molecular surface can identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. Fukui functions can also be used to predict local reactivity. nih.govpnrjournal.com

For this compound, the lone pairs on the nitrogen and oxygen atoms are potential sites for protonation or reaction with electrophiles. The aromatic ring can undergo electrophilic substitution, with the bromine atom and the ether linkage directing the position of substitution.

Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies for potential reactions, such as metabolism or degradation pathways. chemrxiv.org This information is crucial for understanding the chemical stability and potential transformations of the compound.

Computational Spectroscopic Simulation (e.g., NMR, IR, UV-Vis)

Computational spectroscopic simulation involves the use of quantum chemical calculations to predict the spectroscopic properties of a molecule. These simulations can provide valuable information for interpreting experimental spectra and for identifying unknown compounds. For instance, NMR chemical shifts and coupling constants can be calculated to aid in structure elucidation. Similarly, IR vibrational frequencies and intensities can be simulated to understand the vibrational modes of a molecule. UV-Vis spectra can be predicted to study electronic transitions.

There are no available computational simulations of the NMR, IR, or UV-Vis spectra for this compound in the scientific literature.

Illustrative Data Table for Simulated Spectroscopic Data (Hypothetical Data) This table is for illustrative purposes only and does not represent data for this compound.

| Spectroscopic Technique | Simulated Parameter | Calculated Value |

|---|---|---|

| 13C NMR | Chemical Shift (C1) | 155.4 ppm |

| 1H NMR | Chemical Shift (H1) | 7.21 ppm |

| IR | C-O Stretch | 1245 cm-1 |

| UV-Vis | λmax | 275 nm |

Solvent Effects and Implicit Solvation Models

Solvent effects can significantly influence the behavior of molecules in solution, affecting their conformation, reactivity, and spectroscopic properties. Implicit solvation models are computational methods that approximate the effect of the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. rsc.org These models, such as the Polarizable Continuum Model (PCM), allow for the efficient calculation of solvation energies and the study of chemical processes in solution. rsc.org

No studies on the influence of solvent effects on this compound using implicit solvation models have been reported in the literature.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to develop mathematical equations that can predict the reactivity of new, untested compounds. QSRR can be a valuable tool in rational drug design and materials science for screening large numbers of molecules and prioritizing them for synthesis and testing.

A search of the relevant literature indicates that no Quantitative Structure-Reactivity Relationship (QSRR) models have been developed or published for this compound or a series of closely related analogs.

Structure Reactivity and Structure Property Relationships Srr/spr in Non Biological Contexts

Influence of 3-Bromophenoxy Moiety on Molecular Reactivity

The 3-bromophenoxy portion of the molecule is the primary site for aromatic reactions. Its reactivity is governed by the electronic effects of the ether oxygen and the bromine atom.

In electrophilic aromatic substitution (EAS), substituents on the benzene (B151609) ring influence both the rate of reaction and the position of the incoming electrophile. The 3-bromophenoxy group contains two substituents: an alkoxy group (-OR) and a bromine atom (-Br).

Alkoxy Group (-OR): The ether oxygen is an activating group and a strong ortho-, para- director. It increases the electron density of the aromatic ring through resonance by donating a lone pair of electrons, making the ring more nucleophilic and reactive towards electrophiles. pressbooks.pub

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring and slows the rate of EAS compared to benzene. chemistrytalk.orgyoutube.com However, they are ortho-, para- directors because their lone pairs can be donated through resonance to stabilize the positively charged intermediate (the sigma complex) formed during the reaction. pressbooks.pubyoutube.com

In the 3-bromophenoxy moiety, the directing effects of these two groups can either reinforce or oppose each other. The table below summarizes the predicted directing influence for electrophilic attack at the available positions on the ring.

| Position of Attack | Influence of Alkoxy Group (-OR) | Influence of Bromo Group (-Br) | Overall Likelihood |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Directing) | Favored |

| 4 | Para (Activating) | Ortho (Directing) | Highly Favored |

| 5 | Meta (Disfavored) | Meta (Disfavored) | Disfavored |

| 6 | Ortho (Activating) | Para (Directing) | Highly Favored |

Positions 4 and 6 are doubly activated by the directing effects of both the alkoxy and bromo substituents, making them the most probable sites for electrophilic substitution. Position 2 is also favored, though perhaps to a lesser extent due to potential steric hindrance from the adjacent ether linkage.

The carbon-bromine bond on the aromatic ring serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes the 3-bromophenoxy moiety a valuable substrate for synthetic transformations. The reactivity of aryl halides in these reactions typically follows the trend I > OTf > Br > Cl. nrochemistry.comwikipedia.org

Common cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org It is a robust method for forming biaryl structures or connecting the aromatic ring to alkyl or vinyl groups. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronate species, and reductive elimination to yield the product. libretexts.orgyonedalabs.com

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The mechanism involves oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and a β-hydride elimination step. scienceinfo.comrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base to form an arylalkyne. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R | Pd(0) complex + Base |

| Heck | Alkene | Aryl-Alkene | Pd(0) complex + Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Pd(0) complex + Cu(I) + Base |

Impact of 4-Methyl Substitution on Piperidine (B6355638) Ring Conformation and Reactivity

The 4-methylpiperidine (B120128) ring exists predominantly in a chair conformation, which is the most stable arrangement for six-membered saturated rings. acs.org The substituent at the 4-position, a methyl group, has a strong conformational preference for the equatorial position. This preference is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations. wikipedia.org For a methyl group on a cyclohexane (B81311) ring, the A-value is approximately 1.74 kcal/mol, indicating a strong energetic penalty for it to occupy the more sterically hindered axial position. wikipedia.org This locks the piperidine ring into a relatively rigid conformation with the methyl group pointing away from the ring's axial hydrogens, minimizing unfavorable 1,3-diaxial interactions.

This fixed conformation influences the molecule's reactivity by:

Establishing a defined spatial relationship between the nitrogen atom and the rest of the molecule.

Affecting the steric accessibility of the nitrogen's lone pair of electrons to incoming reagents.

Role of the Ethyl Linker in Intermolecular Interactions and Flexibility

While high flexibility can be entropically unfavorable in certain contexts, it allows the molecule to adapt its conformation to suit its environment, such as during crystallization or in solution. nih.gov The specific arrangement of the terminal groups is influenced by a balance of steric and electronic factors within the molecule. researchgate.net

Stereoelectronic Effects within the Molecular Architecture

Stereoelectronic effects arise from the spatial orientation of orbitals and can significantly influence molecular conformation and reactivity. nih.gov

In 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, key stereoelectronic considerations include:

Nitrogen Inversion: The nitrogen atom can undergo inversion, rapidly interconverting between two pyramidal geometries. In N-methylpiperidine, the conformer with the methyl group in the equatorial position is strongly favored. wikipedia.orgrsc.org A similar preference is expected for the larger N-substituent in the title compound.

Lone Pair Orientation: The orientation of the nitrogen's lone pair is critical. In the preferred chair conformation with an equatorial N-substituent, the lone pair occupies an axial position. This orientation influences the nitrogen's reactivity and can lead to specific interactions, such as n→σ* hyperconjugation with antibonding orbitals of adjacent C-H or C-C bonds. researchgate.net

Comparative Analysis with Analogous Piperidine and Phenoxyethyl Compounds (excluding clinical context)

The chemical reactivity and physical properties of this compound are intrinsically linked to its molecular architecture. By systematically modifying its three primary components—the halogen on the phenoxy ring, the ethyl linker, and the substituent on the piperidine ring—it is possible to modulate its physicochemical characteristics. This comparative analysis explores these structure-property and structure-reactivity relationships in a non-biological framework, drawing on general principles of organic chemistry and data from analogous molecular systems.

The identity of the halogen substituent at the meta-position of the phenoxy ring significantly influences the electronic properties and lipophilicity of the molecule. The halogens (Fluorine, Chlorine, Bromine, Iodine) differ in electronegativity and atomic size, which in turn affects bond polarity, dipole moment, and intermolecular interactions.

Electronic Effects: The halogens exert a dual electronic effect: they are electronegative and thus electron-withdrawing through the sigma bond (inductive effect, -I), but they also have lone pairs of electrons that can be donated to the aromatic ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect.

Electronegativity: F > Cl > Br > I

Inductive Effect (-I): F > Cl > Br > I

Resonance Effect (+R): F < Cl < Br < I (due to poorer orbital overlap with the ring's p-orbitals as size increases)

These electronic differences can influence the reactivity of the aromatic ring toward electrophilic or nucleophilic substitution, as well as the acidity (pKa) of the phenoxy group itself if it were a phenol. For the ether linkage in this compound, the electron-withdrawing nature of the halogen decreases the electron density on the oxygen atom and the aromatic ring. The strength of this effect is modulated by the specific halogen, with fluorine exerting the strongest inductive pull.

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical property that affects a compound's solubility and interaction with nonpolar environments. Halogen substitution generally increases lipophilicity compared to a hydrogen atom.

The following interactive table summarizes the progressive changes in physicochemical properties as the halogen is varied.

| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch Lipophilicity Parameter (π) |

| -F | 1.47 | 3.98 | +0.14 |

| -Cl | 1.75 | 3.16 | +0.71 |

| -Br | 1.85 | 2.96 | +0.86 |

| -I | 1.98 | 2.66 | +1.12 |

Data represents general values for substituents on a benzene ring.

As the data indicates, moving down the halogen group from fluorine to iodine results in a systematic increase in size and lipophilicity, while electronegativity decreases. Therefore, the iodo-analog of the parent compound would be the most lipophilic, and the fluoro-analog the least. This would directly impact properties like solubility in organic solvents and chromatographic behavior.

Linker Length:

Shorter Linker (e.g., Methylene (B1212753), -CH₂-): A one-carbon linker would significantly restrict the conformational freedom between the two rings, bringing them into closer proximity. This could increase steric hindrance and alter the presentation of the piperidine nitrogen's lone pair, potentially affecting its basicity and nucleophilicity.

Longer Linker (e.g., Propyl, -C₃H₆-; Butyl, -C₄H₈-): Increasing the linker length to three or four carbons increases the molecule's flexibility and the distance between the aromatic and piperidine rings. This greater flexibility allows the molecule to adopt a wider range of conformations. Generally, adding methylene (-CH₂-) groups increases the molecular weight and lipophilicity. Studies on other molecular systems, such as pyrrolo[2,1-c] researchgate.netsemanticscholar.orgbenzodiazepine (PBD) dimers, have shown that modulating the alkyl linker length can significantly impact chemical reactivity. nih.gov For instance, an optimal linker length can lead to a more favorable conformation for interaction and reaction, while a linker that is too short or too long may be less effective. nih.gov

Branching: Introducing alkyl branches (e.g., a methyl group) on the ethyl linker, creating a propylene (B89431) or isobutylene (B52900) bridge, would introduce a chiral center and increase steric bulk. This steric hindrance could shield the piperidine nitrogen, potentially reducing its reactivity in nucleophilic substitution reactions. It would also restrict bond rotation, leading to more defined conformational preferences.

The following table illustrates the expected impact of linker modification on key molecular properties.

| Linker Modification | Expected Flexibility | Expected Lipophilicity (Compared to Ethyl) | Steric Hindrance |

| Methylene (-CH₂-) | Decreased | Decreased | Increased (Proximity) |

| Propylene (-CH₂CH(CH₃)-) | Decreased | Increased | Increased |

| Propyl (-C₃H₆-) | Increased | Increased | Similar |

| Butyl (-C₄H₈-) | Greatly Increased | Greatly Increased | Similar |

The 4-methylpiperidine unit is a key structural feature, and alterations to this ring can significantly affect the compound's basicity, nucleophilicity, and steric profile. The piperidine ring itself imparts stability due to its saturated, cyclic structure. researchgate.net

Position of the Methyl Group: The position of the methyl group on the piperidine ring influences the molecule's reactivity. Studies on the use of methylpiperidine derivatives as reagents for Fmoc group removal in peptide synthesis have shown a clear reactivity order: 4-methylpiperidine > 3-methylpiperidine (B147322) > 2-methylpiperidine. researchgate.net This suggests that a substituent at the 2-position (alpha to the nitrogen) provides significant steric hindrance that reduces the accessibility and reactivity of the nitrogen's lone pair. A substituent at the 3-position has a lesser steric effect, while a substituent at the 4-position has a minimal direct steric impact on the nitrogen atom. researchgate.net

Other Substituents:

No Substituent (Piperidine): Removing the 4-methyl group would slightly decrease the molecule's molecular weight and lipophilicity. It would also remove the steric influence, however minor, of the methyl group on the ring's preferred conformation.

Larger Alkyl Groups (e.g., 4-Ethyl, 4-Propyl): Replacing the methyl group with larger alkyl groups would progressively increase the compound's lipophilicity and steric bulk.

Polar Substituents (e.g., 4-Hydroxy, 4-Carboxy): Introducing polar groups would dramatically alter the compound's properties, increasing its polarity and solubility in polar solvents while decreasing its lipophilicity. For example, the introduction of a hydroxyl group can have a synergistic influence on certain chemical properties. ajchem-a.com

This comparative analysis demonstrates that the structure of this compound is a finely tunable scaffold. Each component—the halogen, the linker, and the piperidine substituent—offers a strategic point for modification to systematically control its reactivity and physical properties for specific chemical applications.

Applications As Advanced Chemical Intermediates and Building Blocks

Precursor in Organic Synthesis

The strategic placement of a bromine atom on the phenoxy group, combined with the presence of the 4-methylpiperidine (B120128) ethyl ether, makes 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine a valuable precursor in the synthesis of a diverse range of organic compounds. Its utility spans from the formation of new carbon-carbon bonds to its role as a synthon for constructing intricate heterocyclic systems and introducing a specific pharmacologically relevant moiety.

Utility in C-C Bond Formation via Bromine Functionalization

The bromine atom on the aromatic ring of this compound is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Table 1: Potential C-C Bond Forming Reactions Utilizing the Bromo-Functionalization

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Bond |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl or Aryl-Vinyl |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Stille Coupling | Organostannanes | Pd catalyst | Aryl-Aryl, Aryl-Vinyl, etc. |

| Negishi Coupling | Organozinc Reagents | Pd or Ni catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |

The Suzuki coupling, for instance, would allow for the linkage of the 3-phenoxyphenyl group to other aromatic or vinylic systems, a common strategy in the synthesis of biaryl compounds with applications in materials science and medicinal chemistry. Similarly, the Heck reaction offers a pathway to introduce vinyl groups, leading to the formation of stilbene-like structures. The ability to undergo these and other related cross-coupling reactions significantly enhances the value of this compound as a versatile building block.

As a Synthon for Complex Heterocyclic Systems

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be regarded as a synthon for the introduction of the (4-methylpiperidino)ethoxy-phenyl group in the construction of more complex heterocyclic systems. The bromo-functionalization allows for its incorporation into larger scaffolds through reactions like the Buchwald-Hartwig amination for C-N bond formation or Ullmann-type couplings for C-O and C-S bond formation, leading to a variety of fused or linked heterocyclic structures.

For example, intramolecular cyclization reactions following an initial cross-coupling at the bromine site could lead to the formation of novel polycyclic frameworks containing the piperidine (B6355638) moiety. The ether linkage and the piperidine ring itself can also be subject to further chemical modifications, although the reactivity of the aryl bromide is typically exploited first.

For the Introduction of a 4-Methylpiperidine-2-Phenoxyethyl Moiety

The 4-methylpiperidine moiety is a common structural feature in many biologically active compounds and approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The entire 4-methylpiperidine-2-phenoxyethyl fragment can be introduced into a target molecule using this compound as the starting material.

This is particularly relevant in drug discovery and medicinal chemistry, where the piperidine ring is often used as a scaffold to orient functional groups for optimal interaction with biological targets. The presence of the methyl group at the 4-position of the piperidine ring can influence the molecule's conformation and binding affinity. The phenoxyethyl linker provides a flexible spacer between the piperidine ring and the aromatic core, which can be crucial for achieving the desired biological activity.

Catalysis and Ligand Design (if applicable)

While direct evidence for the catalytic application of this compound is not extensively documented in the literature, its structural features suggest potential roles in catalysis and ligand design.

Potential as a Ligand for Transition Metal Catalysis

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. Similarly, the oxygen atom of the ether linkage could also participate in metal coordination. As such, this compound could potentially function as a bidentate N,O-ligand in transition metal catalysis. The steric and electronic properties of the ligand, influenced by the 4-methyl group and the bromophenoxy substituent, could modulate the activity and selectivity of a metal catalyst in various organic transformations. The development of novel ligands is a key area of research in catalysis, and piperidine-based structures are of continued interest.

Role as a Basic Catalyst or Co-catalyst in Specific Reactions

The piperidine moiety is basic in nature due to the presence of the tertiary amine. This basicity allows this compound to act as a proton scavenger or a basic catalyst in reactions that require the removal of an acidic proton. For example, it could serve as a base in condensation reactions or as a co-catalyst in processes where a mild, non-nucleophilic base is beneficial. The steric bulk provided by the rest of the molecule might influence its efficacy and selectivity as a base. 4-Methylpiperidine itself is known to be an effective catalyst in certain synthetic transformations, suggesting that its derivatives could exhibit similar or modified catalytic activity.

Materials Science Applications (e.g., as a monomer, in polymer chemistry)

There is currently no available scientific literature or research data to suggest that this compound is utilized as a monomer in polymer chemistry or has any other specific applications within the field of materials science. Searches of chemical databases and scientific journals did not yield any studies detailing its polymerization, incorporation into polymer matrices, or its use as a building block for advanced materials.

Agrochemical Applications (e.g., as an intermediate for pesticides/herbicides, without specific efficacy data)

While piperidine and its derivatives are recognized as important scaffolds in the development of agrochemicals, there is no specific information available in published research to indicate that this compound serves as an intermediate in the synthesis of pesticides or herbicides. The literature on agrochemical synthesis does not currently mention this particular compound as a precursor or building block for any active ingredients used in crop protection.

Electrochemical Applications (if relevant to redox properties)

An investigation into the electrochemical properties of this compound has not been reported in the scientific literature. There are no available studies concerning its redox behavior, its potential use in batteries, sensors, or any other electrochemical applications. Therefore, its relevance in this field remains uncharacterized.

Environmental and Green Chemistry Considerations in Synthesis

Atom Economy and Waste Reduction in Synthetic Pathways

A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful. This is often quantified alongside metrics like the Environmental Factor (E-Factor), which is the mass ratio of waste to product, and Process Mass Intensity (PMI), the ratio of the total mass of materials used to the mass of the final product. syrris.comnih.gov The pharmaceutical industry traditionally has very high E-Factors, often ranging from 25 to over 100, largely due to complex, multi-step syntheses and extensive purification processes. pitt.edursc.org

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine likely involves two key transformations: the formation of an ether bond (a Williamson ether synthesis) and the N-alkylation of the piperidine (B6355638) ring.

Traditional Substitution Routes: A conventional approach would involve reacting 4-methylpiperidine (B120128) with a pre-formed haloalkane like 1-(2-bromoethoxy)-3-bromobenzene, or reacting the sodium salt of 3-bromophenol (B21344) with 1-(2-chloroethyl)-4-methylpiperidine. These are Sₙ2 substitution reactions that, while effective, exhibit poor atom economy. For every mole of the desired product formed, a stoichiometric equivalent of a salt byproduct (e.g., sodium bromide or piperidinium (B107235) hydrohalide) is generated. This inorganic waste contributes significantly to a high E-Factor and requires costly disposal. rsc.org

Atom-Economical Alternatives: A greener and more atom-economical approach is the "borrowing hydrogen" (or hydrogen auto-transfer) strategy for the N-alkylation of amines using alcohols. rsc.orgnih.gov In a potential synthesis for the target molecule, 4-methylpiperidine could be reacted directly with 2-(3-bromophenoxy)ethan-1-ol. In this catalytic process, the alcohol is temporarily dehydrogenated to form an aldehyde intermediate, which then undergoes a condensation reaction with the amine. The resulting imine is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final N-alkylated product. The only byproduct of this process is water, making it a highly atom-economical and environmentally benign alternative to traditional alkylation with alkyl halides. nih.govacs.org

| Metric | Traditional Sₙ2 Alkylation (with Alkyl Halide) | "Borrowing Hydrogen" Alkylation (with Alcohol) |

| Key Byproduct | Stoichiometric Salt (e.g., NaBr, HCl) | Water (H₂O) |

| Theoretical Atom Economy | Low | Very High (~94% for this reaction) |

| Typical E-Factor | High (25-100+) | Low |

| Waste Profile | High volume of inorganic salt waste | Minimal, benign water byproduct |

Comparison of Green Metrics for N-Alkylation Pathways

Use of Sustainable Solvents and Reagents

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing, often accounting for the largest proportion of mass in a given process and driving the Process Mass Intensity (PMI). rsc.org Traditional Sₙ2 reactions, such as the Williamson ether synthesis and N-alkylation, are often performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. libretexts.orgbrainly.com While effective at dissolving reagents and facilitating the reaction, these solvents are flagged for their toxicity, high boiling points (making removal energy-intensive), and difficulty in recycling.

Greener solvent selection guides promote the use of safer alternatives. For the synthesis of this compound, several strategies could be employed:

Replacement of Hazardous Solvents: Instead of DMF or DMSO, bio-based ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (Me-THF) are gaining traction as more sustainable options. rsc.org Toluene or even bulky protic solvents like tert-butyl alcohol have also been shown to be effective for Sₙ2 reactions under certain conditions. acs.orgacsgcipr.org

Solvent-Free Conditions: Phase-transfer catalysis (PTC) can enable reactions between immiscible reagents (e.g., an aqueous solution of a base and an organic substrate), often reducing or completely eliminating the need for an organic solvent. researchgate.netresearchgate.net

Aqueous Media: While traditionally avoided for these reaction types, modern methods using surfactants can create micellar environments in water, allowing for the synthesis of hydrophobic molecules in an aqueous medium. researchgate.net Microwave-assisted N-alkylations have also been successfully performed in water, offering a significantly greener protocol. researchgate.net

The choice of reagents is also critical. As discussed under atom economy, replacing hazardous alkyl halides with more benign alcohols as alkylating agents in "borrowing hydrogen" reactions is a prime example of sustainable reagent selection. acs.org Similarly, for the Williamson ether synthesis, catalytic methods can allow the use of weaker alkylating agents like esters or alcohols at high temperatures, avoiding carcinogenic reagents and the production of salt waste. acs.org

| Solvent Class | Examples | Green Chemistry Considerations |

| Traditional Polar Aprotic | DMF, DMSO, Acetonitrile | High toxicity, high boiling point, difficult to recycle. |

| Greener Ethers | 2-MeTHF, CPME | Bio-based, lower water solubility, easier to recycle. |

| Hydrocarbons | Toluene, Heptane | Less toxic than chlorinated solvents, but still petroleum-derived. |

| Benign Media | Water | The greenest solvent, but often requires additives like surfactants or PTC for substrate solubility. |

Comparison of Solvents for Sₙ2 Reactions

Development of Catalytic and Chemoenzymatic Synthetic Routes

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less wasteful than stoichiometric reactions. For the synthesis of this compound, both chemical and biological catalysts offer significant advantages.

Catalytic Routes:

Borrowing Hydrogen Catalysis: This strategy is one of the most powerful green methods for C-N bond formation. It relies on transition metal complexes of ruthenium, iridium, or more sustainable and earth-abundant metals like iron and manganese. rsc.orgnih.gov These catalysts facilitate the N-alkylation of amines with alcohols, producing water as the sole byproduct and demonstrating high atom economy. acs.orgelsevierpure.com This approach could be applied to the direct coupling of 4-methylpiperidine with 2-(3-bromophenoxy)ethan-1-ol.

Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for accelerating reactions between reagents in different phases. In the context of either N-alkylation or Williamson ether synthesis, a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) transports an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction occurs. This method often allows the use of inexpensive and safer inorganic bases (e.g., K₂CO₃, NaOH) instead of hazardous organometallic bases and can be performed with greener solvents or even under solvent-free conditions. acsgcipr.orgresearchgate.net

Catalytic Williamson Ether Synthesis (CWES): Advances have been made to perform the Williamson synthesis catalytically at high temperatures (>300 °C), using alcohols or esters as weak alkylating agents. This avoids the use of hazardous alkyl halides and eliminates the stoichiometric formation of salt waste, representing a significant green improvement for the etherification step. acs.org

Chemoenzymatic Synthetic Routes: Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions (typically in water at or near room temperature). nih.govwikipedia.org While a single enzyme to construct the final molecule is unlikely, chemoenzymatic strategies can be employed to create key precursors sustainably.

Enzymatic Ether Bond Formation: While less common than in secondary metabolism, enzymes capable of forming ether bonds are being discovered and engineered for synthetic applications. These biocatalysts offer high regioselectivity and operate under much milder conditions than traditional chemical methods. nih.govchemrxiv.org

Synthesis of Piperidine Scaffolds: Enzymes are widely used to produce chiral building blocks. The development of efficient and sustainable methods for synthesizing substituted chiral piperidines is a major goal for the chemical industry. nih.gov Chemoenzymatic approaches, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of pyridines to yield stereo-enriched piperidines, showcasing the power of integrating biocatalysts into synthetic routes. nih.gov

Energy Efficiency in Reaction Design

The pharmaceutical industry is an energy-intensive sector, with significant energy consumption tied to chemical synthesis, purification, and maintaining controlled manufacturing environments. lasttechnology.itsustainability-directory.com Designing energy-efficient reactions is a key principle of green chemistry that reduces both operational costs and the associated carbon footprint. duplico.com

Several strategies can be applied to enhance the energy efficiency of synthesizing this compound:

Catalysis: Catalytic routes generally require lower activation energies than their non-catalytic counterparts, allowing reactions to proceed at lower temperatures and pressures, thereby saving significant energy. coolplanet.io

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net This is achieved through efficient and direct heating of the reaction mixture, leading to substantial energy savings compared to conventional conductive heating methods. Microwave-assisted N-alkylation of amines is a well-established green methodology. researchgate.net

Continuous Flow Chemistry: Shifting from traditional batch manufacturing to continuous flow processes can offer superior heat transfer, precise temperature control, and improved safety. These systems are often more energy-efficient due to their smaller footprint and optimized operation, minimizing the energy required to heat and cool large reactors. researchgate.net

Process Optimization: Implementing real-time monitoring and automation allows for the precise control of reaction parameters, identifying energy hotspots and enabling adjustments to minimize energy consumption without compromising product yield or quality. duplico.comcoolplanet.io

By integrating these green chemistry and engineering principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and economically competitive.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine likely involves the formation of an ether linkage and an N-alkylation step. Future research could focus on optimizing these transformations for higher efficiency, sustainability, and scalability.

One potential avenue is the refinement of the Williamson ether synthesis, a classical method for forming ethers. wikipedia.orgfrancis-press.com This could involve exploring various base and solvent systems to improve yields and minimize side reactions. jk-sci.com Phase-transfer catalysis could also be investigated to enhance the reaction rate and facilitate simpler workup procedures.

| Synthetic Route | Key Reagents | Potential Advantages | Areas for Optimization |

| Modified Williamson Ether Synthesis | 3-Bromophenol (B21344), 2-chloroethanol, 4-methylpiperidine (B120128) | Well-established, versatile | Reaction conditions (base, solvent), purification methods |

| One-Pot Synthesis | 3-Bromophenol, 1-bromo-2-chloroethane, 4-methylpiperidine | Reduced reaction time, less waste | Catalyst selection, control of regioselectivity |

| Palladium-Catalyzed Etherification | 3-Bromophenol, 2-(4-methylpiperidin-1-yl)ethanol | Milder reaction conditions | Ligand design, catalyst loading |

Exploration of Diverse Chemical Transformations Involving the Bromine Moiety

The bromine atom on the phenoxy ring is a key functional group that opens the door to a wide array of chemical transformations. Future research should systematically explore these reactions to generate a library of novel derivatives with potentially interesting properties.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. torvergata.it These could be employed to introduce various substituents at the 3-position of the phenoxy ring, including alkyl, aryl, and alkynyl groups. acs.org The development of efficient catalytic systems for these transformations would be a key area of investigation. nih.gov

Furthermore, the bromine atom can be converted to other functional groups through nucleophilic aromatic substitution or by formation of an organometallic intermediate. This would allow for the introduction of a wide range of functionalities, such as amino, hydroxyl, and cyano groups, further expanding the chemical space accessible from this starting material.

| Reaction Type | Potential Reagents | Expected Product Type | Key Research Focus |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Biphenyl derivatives | Catalyst efficiency, substrate scope |

| Heck Reaction | Alkenes, Palladium catalyst | Styrenyl derivatives | Regioselectivity, catalyst stability |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Phenylacetylene derivatives | Reaction conditions, functional group tolerance |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Aniline derivatives | Ligand optimization, amine scope |

Advanced Computational Modeling for Predictable Reactivity and Properties

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net Future research should leverage these methods to gain a deeper understanding of this compound.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. researchgate.net For example, the calculation of molecular electrostatic potential maps could help predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives with their potential biological activities or material properties. nih.govmdpi.com This would enable the rational design of new compounds with desired characteristics. Molecular dynamics simulations could also be employed to study the conformational flexibility of the molecule and its interactions with potential biological targets or host materials.

Design and Synthesis of Chemically Related Analogues for Fundamental Chemical Studies

The systematic design and synthesis of analogues of this compound would provide valuable insights into structure-property relationships. enamine.netpharmaceutical-business-review.compharmaceutical-technology.com Future work could focus on modifying each of the three key components of the molecule.

Furthermore, the bromine atom could be replaced with other halogens or functional groups to systematically tune the electronic properties of the phenoxy ring. The synthesis of a focused library of such analogues would provide a rich dataset for fundamental chemical studies. nih.gov

Investigation of Non-Traditional Applications in Chemical Science

While the initial interest in molecules of this class may be in medicinal chemistry, future research should not overlook potential applications in other areas of chemical science. researchgate.net The unique combination of a functionalizable aromatic ring and a basic piperidine (B6355638) moiety could lead to novel applications in materials science and catalysis.

For instance, the bromophenoxy group could be used as a handle for polymerization or for grafting the molecule onto surfaces to create functional materials. The nitrogen atom of the piperidine ring could act as a ligand for metal catalysts or as a basic site in organocatalysis. The investigation of such non-traditional applications could uncover new and valuable uses for this chemical scaffold.

Mechanistic Studies of Key Synthetic Steps

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing synthetic routes and developing new ones. acs.org Future research should focus on elucidating the mechanisms of the key bond-forming reactions.

For the Williamson ether synthesis, kinetic studies could be performed to determine the reaction order and the influence of various parameters on the reaction rate. wikipedia.orgjk-sci.comorganic-chemistry.orgmasterorganicchemistry.com Computational studies could also be used to model the transition states and intermediates involved in the reaction. researchgate.net

Similarly, for the N-alkylation of 4-methylpiperidine, mechanistic investigations could shed light on the factors that control the reaction rate and selectivity. researchgate.net This could involve studying the effect of the leaving group, the solvent, and the presence of additives on the reaction outcome.

Q & A

Q. What are the standard synthetic routes for 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a bromophenol derivative with a piperidine-containing alkylating agent under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DCM. For example, analogous piperidinone derivatives are synthesized by coupling brominated aryl chlorides with piperidine precursors at controlled temperatures (0°C to RT) . Optimization may involve adjusting solvent polarity, base strength, or reaction time to improve yield (e.g., yields up to 85% reported in similar reactions) .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is commonly employed. Recrystallization from ethanol or methanol can further enhance purity (>95%), particularly for hydrochloride salt forms, which exhibit higher stability . For brominated derivatives, monitoring for residual starting materials via TLC is critical due to potential side reactions .

Q. How should researchers characterize the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and phenoxy group .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₄H₂₀BrNO) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

- HPLC : To assess purity (>95% threshold recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways or biological activity prediction?

Quantum mechanical calculations (e.g., DFT) can model reaction energetics to identify favorable pathways, such as transition states in nucleophilic substitutions. Molecular docking studies are valuable for predicting interactions with biological targets (e.g., neurotransmitter receptors), leveraging the compound’s piperidine core and bromophenoxy moiety . For example, similar derivatives have shown affinity for dopaminergic pathways, suggesting targeted assay design .

Q. What strategies address contradictions in reported biological activity data for brominated piperidine derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

- Dose-response validation : Testing across multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values .

- Orthogonal assays : Combining in vitro (e.g., receptor binding) and in silico (e.g., pharmacophore modeling) approaches to confirm activity .

- Metabolic stability testing : Assessing hepatic microsomal degradation to rule out false negatives .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Q. What are the best practices for handling and storing this compound to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.